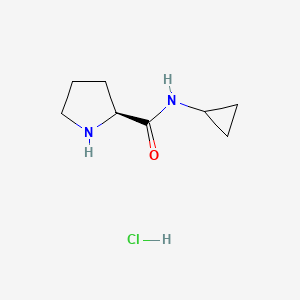
Nh-bis(peg2-acid) hydrochloride salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nh-bis(peg2-acid) hydrochloride salt is a branched polyethylene glycol (PEG) derivative with a central amino group and two terminal carboxylic acids. This compound is known for its excellent water solubility and biocompatibility, making it a valuable reagent in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nh-bis(peg2-acid) hydrochloride salt is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and carboxylic acid derivatives. The central amino group is introduced through a reaction with an activated ester, such as N-hydroxysuccinimide (NHS) ester . The reaction conditions typically involve mild temperatures and aqueous solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to achieve consistent product quality. The final product is purified through techniques such as crystallization or chromatography and is stored under specific conditions to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Nh-bis(peg2-acid) hydrochloride salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include EDC, HATU, and NHS esters. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions are amide or ester derivatives of this compound, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Nh-bis(peg2-acid) hydrochloride salt has a wide range of applications in scientific research, including:
Mecanismo De Acción
Nh-bis(peg2-acid) hydrochloride salt exerts its effects through its functional groups. The central amino group and terminal carboxylic acids enable it to form stable amide or ester bonds with other molecules. This property is crucial for its role in bio-conjugation and protein modification. The PEG backbone provides water solubility and biocompatibility, making it suitable for use in biological systems .
Comparación Con Compuestos Similares
Nh-bis(peg2-acid) hydrochloride salt is unique due to its branched structure and dual functional groups. Similar compounds include:
Nh-(peg2-acid)2: A similar compound with two PEG2-acid groups but lacking the central amino group.
Nh-bis(peg2-c2-acid): Another derivative with a slightly different PEG chain length.
This compound stands out due to its enhanced solubility and biocompatibility, making it more versatile in various applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO8.ClH/c16-13(17)1-5-20-9-11-22-7-3-15-4-8-23-12-10-21-6-2-14(18)19;/h15H,1-12H2,(H,16,17)(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYSXUGRAJFNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCNCCOCCOCCC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.83 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid benzyl ester](/img/structure/B8126823.png)



![3-Methyl-N-(tetrahydro-pyran-4-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8126875.png)
![4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole](/img/structure/B8126883.png)



